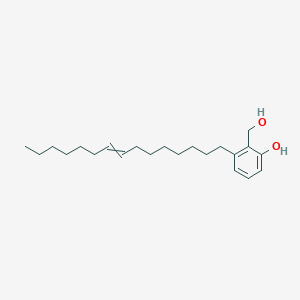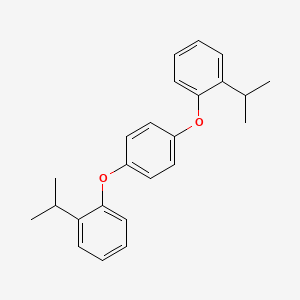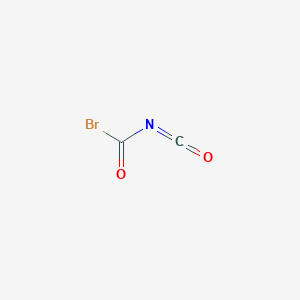
Carbonisocyanatidoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonisocyanatidoyl bromide is an organic compound with the molecular formula CBrN. It is a colorless solid that is widely used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonisocyanatidoyl bromide can be synthesized through several methods. One common method involves the reaction of sodium cyanide with bromine. This reaction proceeds in two steps, with the intermediate formation of cyanogen (CN)2. The overall reaction can be represented as follows:
NaCN+Br2→BrCN+NaBr
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Chemical Reactions Analysis
Types of Reactions
Carbonisocyanatidoyl bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyanuric bromide.
Reduction: It can be reduced to form cyanogen.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and chlorine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyanuric bromide
Reduction: Cyanogen
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Carbonisocyanatidoyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the modification of biopolymers and the fragmentation of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonisocyanatidoyl bromide involves its reactivity as an electrophilic cyanogen and nucleophilic bromide. In most reactions, carbocations preferentially attack the nitrogen atom, leading to the formation of various products. The compound’s reactivity is influenced by the presence of Lewis acids, which can catalyze certain reactions.
Comparison with Similar Compounds
Similar Compounds
Cyanogen bromide: Similar in structure and reactivity, but with different applications.
Cyanogen chloride: Another related compound with similar reactivity but different uses.
Cyanogen iodide: Similar in structure but with different reactivity and applications.
Uniqueness
Carbonisocyanatidoyl bromide is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various types of reactions makes it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
143884-29-1 |
|---|---|
Molecular Formula |
C2BrNO2 |
Molecular Weight |
149.93 g/mol |
IUPAC Name |
N-(oxomethylidene)carbamoyl bromide |
InChI |
InChI=1S/C2BrNO2/c3-2(6)4-1-5 |
InChI Key |
OPXCIINFHIEFPU-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)Br)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


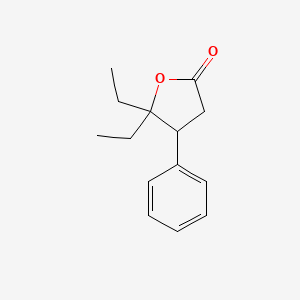
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
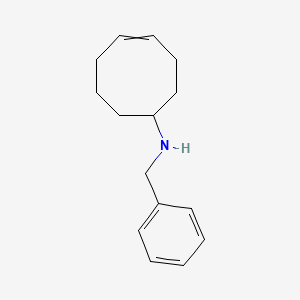
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)
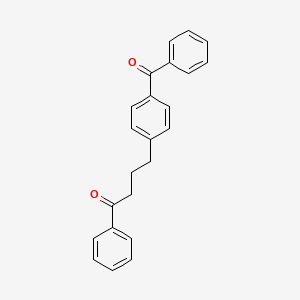

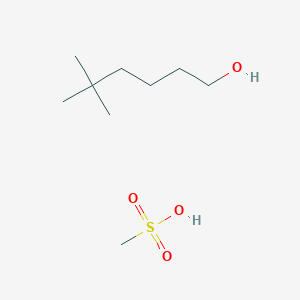
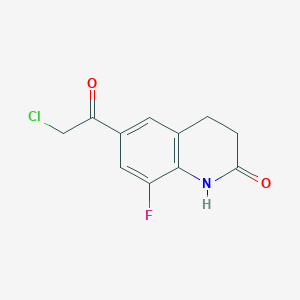
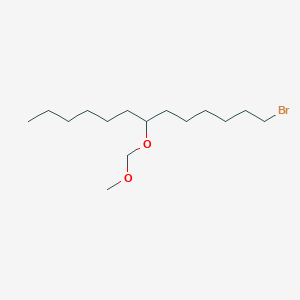
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
